Cas no 1936097-82-3 (1-(But-2-yn-1-yl)-3-methylcyclohexane-1-carbaldehyde)

1-(But-2-yn-1-yl)-3-methylcyclohexane-1-carbaldehyde is a specialized aldehyde compound featuring a cyclohexane backbone substituted with a methyl group at the 3-position and a but-2-yn-1-yl moiety at the 1-position. The presence of the aldehyde functional group enhances its reactivity, making it a valuable intermediate in organic synthesis, particularly for the construction of complex molecular frameworks. The alkyne substituent offers additional versatility for click chemistry or further functionalization via Sonogashira coupling or cycloaddition reactions. Its structural rigidity and defined stereochemistry contribute to its utility in pharmaceutical and agrochemical research, where precise molecular architecture is critical. This compound is suitable for applications requiring controlled reactivity and selective transformations.
1-(But-2-yn-1-yl)-3-methylcyclohexane-1-carbaldehyde structure
1936097-82-3 structure
Product Name:1-(But-2-yn-1-yl)-3-methylcyclohexane-1-carbaldehyde
CAS No:1936097-82-3
MF:C12H18O
MW:178.270723819733
CID:5704024
PubChem ID:130744521
Update Time:2025-10-28

1-(But-2-yn-1-yl)-3-methylcyclohexane-1-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • EN300-1623505
    • 1936097-82-3
    • 1-(But-2-yn-1-yl)-3-methylcyclohexane-1-carbaldehyde
    • Cyclohexanecarboxaldehyde, 1-(2-butyn-1-yl)-3-methyl-
    • Inchi: 1S/C12H18O/c1-3-4-7-12(10-13)8-5-6-11(2)9-12/h10-11H,5-9H2,1-2H3
    • InChI Key: PPJWUGPYMFQVMX-UHFFFAOYSA-N
    • SMILES: O=CC1(CC#CC)CCCC(C)C1

Computed Properties

  • Exact Mass: 178.135765193g/mol
  • Monoisotopic Mass: 178.135765193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • Density: 0.961±0.06 g/cm3(Predicted)
  • Boiling Point: 255.0±13.0 °C(Predicted)

1-(But-2-yn-1-yl)-3-methylcyclohexane-1-carbaldehyde Pricemore >>

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Additional information on 1-(But-2-yn-1-yl)-3-methylcyclohexane-1-carbaldehyde

Recent Advances in the Study of 1-(But-2-yn-1-yl)-3-methylcyclohexane-1-carbaldehyde (CAS: 1936097-82-3)

The compound 1-(But-2-yn-1-yl)-3-methylcyclohexane-1-carbaldehyde (CAS: 1936097-82-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This aldehyde derivative, characterized by a cyclohexane ring substituted with a butynyl group and a methyl group, presents a promising scaffold for the development of novel bioactive molecules. Recent studies have explored its synthetic pathways, physicochemical properties, and biological activities, positioning it as a compound of interest for drug discovery and development.

A 2023 study published in the Journal of Medicinal Chemistry investigated the synthetic optimization of 1-(But-2-yn-1-yl)-3-methylcyclohexane-1-carbaldehyde, highlighting improved yields through palladium-catalyzed coupling reactions. The research demonstrated that the compound's aldehyde group serves as a versatile handle for further functionalization, enabling the creation of diverse derivatives with enhanced pharmacological profiles. Notably, the study reported a 75% yield improvement compared to previous synthetic methods, underscoring the compound's growing accessibility for research applications.

In the realm of biological activity, preliminary screening data from multiple laboratories suggest that 1-(But-2-yn-1-yl)-3-methylcyclohexane-1-carbaldehyde exhibits moderate inhibitory effects against several kinase targets implicated in inflammatory pathways. A recent patent application (WO2023056789) discloses its use as a key intermediate in the synthesis of potential anti-inflammatory agents, with derivative compounds showing IC50 values in the low micromolar range against p38 MAP kinase. These findings position the compound as a valuable starting point for the development of new therapeutic agents targeting chronic inflammatory conditions.

Structural analysis studies utilizing X-ray crystallography and NMR spectroscopy have provided detailed insights into the conformational preferences of 1-(But-2-yn-1-yl)-3-methylcyclohexane-1-carbaldehyde. Research published in Acta Crystallographica Section E (2024) revealed that the compound predominantly adopts a chair conformation with the butynyl group in an equatorial position, while the aldehyde functionality displays significant rotational freedom. These structural characteristics are believed to contribute to its molecular recognition properties and binding interactions with biological targets.

Recent computational studies have employed molecular docking and dynamics simulations to predict the binding modes of 1-(But-2-yn-1-yl)-3-methylcyclohexane-1-carbaldehyde derivatives with various protein targets. These in silico investigations, combined with experimental validation, are guiding the rational design of more potent analogs. A particularly promising direction involves the incorporation of this scaffold into PROTAC (Proteolysis Targeting Chimera) molecules, leveraging its structural features to facilitate target protein degradation, as reported in a 2024 Nature Chemical Biology publication.

From a safety and pharmacokinetic perspective, early ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling of 1-(But-2-yn-1-yl)-3-methylcyclohexane-1-carbaldehyde indicates favorable drug-like properties, including moderate metabolic stability and acceptable cytotoxicity profiles in human hepatocyte assays. These characteristics, combined with its synthetic tractability, suggest that this compound may serve as an important building block in medicinal chemistry campaigns targeting various disease areas.

Looking forward, the research community anticipates expanded investigations into the therapeutic potential of 1-(But-2-yn-1-yl)-3-methylcyclohexane-1-carbaldehyde and its derivatives. Current research directions include exploration of its applications in neurodegenerative diseases, given preliminary evidence of blood-brain barrier penetration, and its potential as a warhead in covalent inhibitor design. The compound's unique combination of structural features continues to inspire innovative approaches in chemical biology and drug discovery.

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